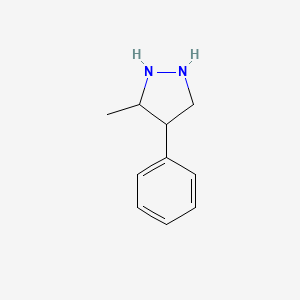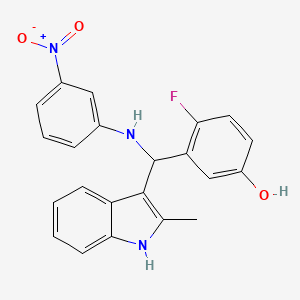![molecular formula C71H108N28O12 B12364214 Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]](/img/structure/B12364214.png)
Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” is a macrocyclic peptide with three extracyclic arginine residues. This compound is a melanocortin macrocyclic agonist, which means it interacts with melanocortin receptors, a family of G protein-coupled receptors involved in various physiological functions such as pigmentation, energy homeostasis, and appetite regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” involves solution-phase peptide chemistry. The process begins with the linear assembly of the peptide chain, followed by cyclization to form the macrocyclic structure. The incorporation of three extracyclic arginine residues is achieved by substituting a branching lysine residue into the macrocyclic scaffold .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the structure of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
“Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.
Reduction: This reaction can reduce disulfide bonds within the peptide, affecting its stability.
Substitution: This reaction can introduce new functional groups into the peptide, potentially enhancing its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired modifications .
Major Products
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
Wissenschaftliche Forschungsanwendungen
“Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and macrocyclic peptide chemistry.
Biology: Investigated for its interactions with melanocortin receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as appetite regulation and energy homeostasis.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools
Wirkmechanismus
The compound exerts its effects by binding to melanocortin receptors, specifically the melanocortin-4 receptor (MC4R). This interaction activates intracellular signaling pathways, leading to various physiological responses such as decreased food intake and increased energy expenditure. The presence of three extracyclic arginine residues enhances the compound’s binding affinity and potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Setmelanotide: Another melanocortin cyclic drug with therapeutic relevance.
NDP-MSH: A melanocortin peptide agonist with similar pharmacological properties.
Ac-His-DPhe-Arg-Trp-NH2: A melanocortin peptide with comparable activity.
Uniqueness
“Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]” is unique due to the incorporation of three extracyclic arginine residues, which significantly enhance its pharmacological activity compared to other melanocortin peptides. This modification results in increased binding affinity and potency at melanocortin receptors, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C71H108N28O12 |
|---|---|
Molekulargewicht |
1545.8 g/mol |
IUPAC-Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[4-[(3R,9S,12S,15S,18S,21R,24S,27S)-12-(aminomethyl)-21-benzyl-18-(3-carbamimidamidopropyl)-24-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-2,8,11,14,17,20,23,26-octaoxo-1,7,10,13,16,19,22,25-octazatricyclo[25.3.0.03,7]triacontan-9-yl]butylamino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-5-carbamimidamidopentanamide |
InChI |
InChI=1S/C71H108N28O12/c1-40(100)89-47(21-10-28-84-69(75)76)58(102)91-48(22-11-29-85-70(77)78)59(103)90-46(20-9-27-83-68(73)74)57(101)82-26-8-7-19-50-66(110)99-32-14-25-56(99)67(111)98-31-13-24-55(98)65(109)96-53(35-43-38-81-39-88-43)63(107)94-51(33-41-15-3-2-4-16-41)61(105)92-49(23-12-30-86-71(79)80)60(104)95-52(62(106)97-54(36-72)64(108)93-50)34-42-37-87-45-18-6-5-17-44(42)45/h2-6,15-18,37-39,46-56,87H,7-14,19-36,72H2,1H3,(H,81,88)(H,82,101)(H,89,100)(H,90,103)(H,91,102)(H,92,105)(H,93,108)(H,94,107)(H,95,104)(H,96,109)(H,97,106)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)/t46-,47-,48-,49-,50-,51+,52-,53-,54-,55-,56+/m0/s1 |
InChI-Schlüssel |
ZSSMANYLNGBKPJ-BPFUNGMASA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCC[C@H]1C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC=CC=C6)CC7=CNC=N7 |
Kanonische SMILES |
CC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC=CC=C6)CC7=CNC=N7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


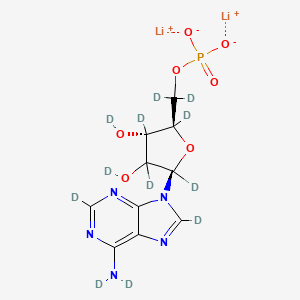
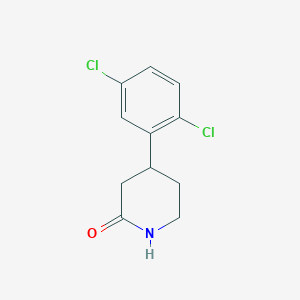

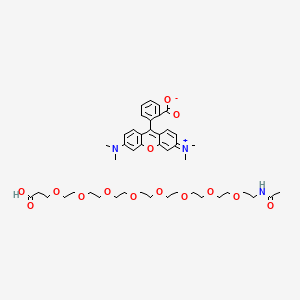
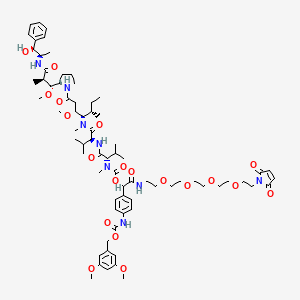
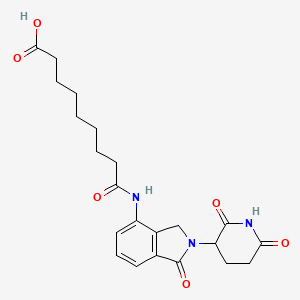
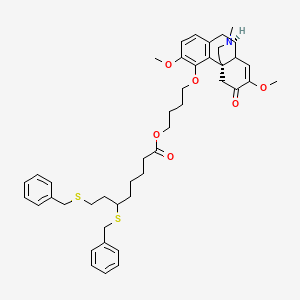
![2-[[(2S)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12364168.png)
